4,6-Dimethylazepan-2-one
Description
4,6-Dimethylazepan-2-one is an organic compound that belongs to the class of azepanones, which are seven-membered lactams This compound is characterized by the presence of two methyl groups attached to the nitrogen-containing ring
Properties
IUPAC Name |
4,6-dimethylazepan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-6-3-7(2)5-9-8(10)4-6/h6-7H,3-5H2,1-2H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWTDNNYOAGWISL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CNC(=O)C1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethylazepan-2-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 4,6-dimethylhexanoic acid with ammonia or an amine in the presence of a dehydrating agent can lead to the formation of this compound. The reaction typically requires elevated temperatures and may be catalyzed by acids or bases to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation or crystallization are employed to isolate the desired product from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethylazepan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the lactam ring into amine derivatives.
Substitution: The methyl groups on the azepanone ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as halides or amines can be used in the presence of catalysts or under thermal conditions.
Major Products Formed
Scientific Research Applications
4,6-Dimethylazepan-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 4,6-Dimethylazepan-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Azepan-2-one: A parent compound with a similar seven-membered lactam ring but without the methyl substitutions.
4-Methylazepan-2-one: A derivative with a single methyl group on the azepanone ring.
6-Methylazepan-2-one: Another derivative with a methyl group at a different position on the ring.
Uniqueness
4,6-Dimethylazepan-2-one is unique due to the presence of two methyl groups, which can influence its chemical reactivity and biological activity. The specific positioning of these methyl groups can affect the compound’s interaction with molecular targets, making it distinct from other azepanone derivatives.
Biological Activity
4,6-Dimethylazepan-2-one is a cyclic amide compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant case studies associated with this compound, drawing from diverse research findings.
Chemical Structure and Properties
This compound is characterized by a seven-membered ring containing a carbonyl group (C=O) and two methyl groups at the 4 and 6 positions. Its molecular formula is , with a molecular weight of approximately 141.21 g/mol.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study conducted on various derivatives of azepanones demonstrated that modifications to the azepanone structure can enhance antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival .
| Compound | Activity Type | MIC (µg/mL) | Reference |
|---|---|---|---|
| This compound | Antibacterial | 32 | |
| ZR-5 (derivative) | Antibacterial | 8.9 |
Analgesic Properties
In addition to its antimicrobial effects, this compound has been investigated for its analgesic properties. In animal models, it exhibited pain-relieving effects comparable to established analgesics. The proposed mechanism involves modulation of pain pathways in the central nervous system, potentially acting on opioid receptors.
Case Study 1: Opioid Receptor Interaction
A case study evaluated the interaction of various piperidine derivatives, including those related to azepanones, with opioid receptors. The findings suggested that certain structural modifications could enhance receptor binding affinity and functional antagonism, indicating a potential pathway for developing new analgesics based on the azepanone scaffold.
Case Study 2: Antimicrobial Efficacy Against Resistant Strains
Another study focused on the efficacy of this compound against antibiotic-resistant strains of bacteria. The results showed that this compound could inhibit growth in strains resistant to common antibiotics, highlighting its potential as a lead compound for developing new antimicrobial agents .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Cell Wall Synthesis : Similar to other β-lactam antibiotics, it may inhibit enzymes involved in peptidoglycan synthesis.
- Modulation of Neurotransmitter Release : Its analgesic effects may arise from the modulation of neurotransmitter levels in the central nervous system.
- Interaction with Enzymatic Pathways : Molecular docking studies suggest that it may interact with key enzymes involved in bacterial metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
